Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester

Description

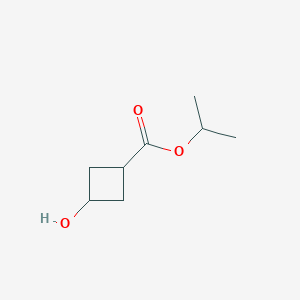

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester (IUPAC name: propan-2-yl 3-hydroxycyclobutane-1-carboxylate) is a cyclobutane-derived ester featuring a hydroxyl group at the 3-position and an isopropyl ester moiety. Cyclobutane derivatives are valued for their strained ring systems, which confer unique reactivity and conformational properties.

The hydroxyl group at the 3-position may enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions. The isopropyl ester group likely contributes to steric bulk and lipophilicity, affecting pharmacokinetic properties. Such structural attributes are critical in drug design, particularly for targeting enzymes or receptors sensitive to stereoelectronic effects.

Properties

CAS No. |

130111-96-5 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

NIWFOGRUZNTJPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CC(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclobutanecarboxylic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by esterification. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Organic Synthesis

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various reactions, including:

- Esterification : The compound can participate in esterification reactions to form new esters, which are valuable in pharmaceuticals and agrochemicals.

- Functionalization : The hydroxyl group can be further modified to introduce diverse functional groups, expanding its application range.

Preliminary studies indicate that cyclobutanecarboxylic acid derivatives may interact with biological systems, particularly enzymes involved in metabolic pathways. This interaction could influence drug metabolism and efficacy, suggesting potential applications in medicinal chemistry.

Pharmaceutical Intermediates

The compound is being explored as a potential pharmaceutical intermediate due to its unique structural characteristics. Its ability to undergo various transformations makes it suitable for synthesizing active pharmaceutical ingredients (APIs).

Specialty Chemicals

This compound is also utilized in the production of specialty chemicals. Its reactivity allows it to be used as a precursor for various industrial products.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of cyclobutanecarboxylic acid derivatives highlighted the use of lithium triethylborohydride as a reducing agent. This method demonstrated improved yields and selectivity compared to traditional methods using sodium borohydride .

Case Study 2: Biological Interaction Studies

Research investigating the interactions of cyclobutanecarboxylic acid derivatives with metabolic enzymes revealed potential implications for drug design. The findings suggest that modifications to this compound could enhance its pharmacological profile .

Mechanism of Action

The mechanism by which cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of "Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester" with analogous cyclobutane derivatives:

Key Observations:

Functional Group Impact: The 3-hydroxy variant (target compound) is expected to exhibit higher polarity compared to the 3-methylamino (logP ~1.5 inferred from) and 3-methylene analogs. This may limit its membrane permeability but enhance solubility in aqueous systems. The 3-methylene derivative’s conjugated double bond () increases reactivity, making it suitable for cycloaddition reactions.

Steric and Stereochemical Effects: The cis-3-(methylamino) isomer () demonstrates the importance of stereochemistry in drug design, as its configuration is critical for binding to therapeutic targets like JAK1.

Applications: Pharmaceuticals: The 3-(methylamino) variant is a key intermediate for abrocitinib, highlighting cyclobutane derivatives' role in kinase inhibitors. Synthetic Chemistry: The 3-methylene ester () serves as a dienophile in Diels-Alder reactions, leveraging its strained ring for ring-opening transformations.

Physical Properties :

- Boiling points vary significantly: the 3-methylene ester boils at 56–59°C (20 Torr), while bulkier analogs like the diisopropyl ester () likely require higher temperatures for distillation.

Biological Activity

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester, also known by its chemical formula CHO, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

The synthesis of cyclobutanecarboxylic acid derivatives typically involves the reduction of carbonyl groups and the use of various organic solvents. For instance, a method described in recent patents involves reducing 3-carbonyl-cyclobutane formate using lithium tri-tert-butoxyaluminum hydride under mild conditions, which yields high stereoselectivity and purity . The compound exhibits a molecular weight of approximately 144.17 g/mol and has distinct structural features that contribute to its biological activity.

1. Antimicrobial Properties

Research has indicated that cyclobutanecarboxylic acid derivatives possess significant antimicrobial properties. A study focusing on various plant extracts highlighted the antimicrobial efficacy of cyclobutanecarboxylic acid derivatives against specific pathogens. The minimum inhibitory concentration (MIC) values were determined for different microbial strains, showcasing the compound's potential as a natural antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of cyclobutanecarboxylic acid has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The compound demonstrated notable antioxidant activity in vitro, comparable to established antioxidants like butylated hydroxytoluene (BHT) .

3. Enzyme Inhibition

Cyclobutanecarboxylic acid derivatives are being explored for their ability to inhibit specific enzymes linked to various diseases, including cancer. For example, they have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have been implicated in cancer progression . The inhibition mechanism may involve competitive binding to the active site of the enzyme, thus preventing substrate access.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of cyclobutanecarboxylic acid derivatives against fungi and bacteria. The results indicated that these compounds exhibited varying degrees of effectiveness, with some derivatives showing MIC values lower than those of conventional antibiotics . This suggests their potential application in developing new antimicrobial agents.

Case Study 2: Antioxidant Profiling

In another investigation, the antioxidant activity was quantified using a β-carotene-linoleic acid model system. The results showed that cyclobutanecarboxylic acid effectively inhibited the oxidation process, highlighting its potential role as a natural preservative in food systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Antimicrobial Activity (MIC) | 50-200 µg/mL |

| Antioxidant Activity (IC50) | 30 µg/mL |

| CDK Inhibition IC50 | 15 µM |

Q & A

Q. Basic

- Methodology : Cyclobutane derivatives are typically synthesized via [2+2] photocycloadditions or ring-closing metathesis. For esterification, coupling 3-hydroxycyclobutanecarboxylic acid with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄) or using carbodiimide-based reagents (e.g., DCC/DMAP) is effective. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereoselectivity. Confirm configuration using NOESY NMR or X-ray crystallography .

Which analytical techniques are critical for characterizing the structural and electronic properties of 3-hydroxy-substituted cyclobutane esters?

Q. Basic

- Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups and stereochemistry. COSY/HSQC resolves coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.

- IR Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .

How do structural modifications at the 3-position of the cyclobutane ring (e.g., hydroxy vs. methylamino groups) influence bioactivity?

Q. Advanced

- Physicochemical Impact : Hydroxy groups enhance hydrophilicity (lower log P) compared to methylamino derivatives, affecting membrane permeability. Hydrogen bonding via -OH may improve target binding .

- Biological Relevance : Methylamino-substituted cyclobutanes (e.g., Abrocitinib intermediates) show activity in neurological and oncological targets. Hydroxy analogs may require prodrug strategies for bioavailability .

What computational approaches are suitable for predicting the stability and reactivity of 3-hydroxycyclobutane esters?

Q. Advanced

- Methods :

- Density Functional Theory (DFT) : Models electronic transitions and reaction pathways (e.g., ester hydrolysis).

- Molecular Dynamics (MD) : Simulates conformational stability under physiological conditions.

- Comparative Analysis : Validate predictions against experimental thermogravimetric (TGA) or differential scanning calorimetry (DSC) data .

How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for cyclobutane derivatives?

Q. Advanced

- Approach :

What in vitro assays are appropriate for evaluating the bioactivity of 3-hydroxycyclobutane esters?

Q. Advanced

- Assays :

What strategies optimize reaction yields during esterification of 3-hydroxycyclobutanecarboxylic acid?

Q. Basic

- Key Factors :

How should 3-hydroxycyclobutane esters be stored to prevent degradation?

Q. Basic

- Storage Conditions :

What purification techniques are most effective for isolating cyclobutane esters from complex mixtures?

Q. Basic

- Techniques :

How can researchers validate the stereochemical assignment of cis/trans isomers in cyclobutane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.